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Compound of Interest

Compound Name: Panduratin A

Cat. No.: B1678376 Get Quote

Panduratin A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Panduratin A, a natural chalcone derivative isolated from the rhizomes of Boesenbergia

rotunda (fingerroot), has garnered significant attention in the scientific community for its diverse

and potent pharmacological activities. This technical guide provides an in-depth overview of the

chemical structure, physicochemical properties, and biological activities of Panduratin A.

Detailed experimental protocols for its extraction, isolation, and key biological assays are

presented, alongside a comprehensive analysis of its modulation of critical signaling pathways,

including NF-κB, AMPK, PPAR, and MAPK. This document aims to serve as a valuable

resource for researchers and professionals in the fields of medicinal chemistry, pharmacology,

and drug development.

Chemical Structure and Physicochemical Properties
Panduratin A is a cyclohexenyl chalcone with the chemical formula C₂₆H₃₀O₄ and a molecular

weight of approximately 406.51 g/mol .[1][2] Its unique chemical structure is the basis for its

wide range of biological activities.

Table 1: Chemical Identifiers of Panduratin A
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Identifier Value

IUPAC Name

(2,6-dihydroxy-4-methoxyphenyl)[(1R,2S,6R)-3-

methyl-2-(3-methylbut-2-enyl)-6-

phenylcyclohex-3-en-1-yl]methanone[1]

CAS Number 89837-52-5[1][2]

Molecular Formula C₂₆H₃₀O₄[1][2]

Molecular Weight 406.51 g/mol [1][2]

SMILES

CC1=CC--INVALID-LINK--

C)C(=O)C2=C(C=C(C=C2O)OC)O">C@HC3=C

C=CC=C3[1]

Table 2: Physicochemical Properties of Panduratin A

Property Value Source

Melting Point 157-159 °C Calculated

Boiling Point 629.9 °C Calculated

Solubility
Soluble in DMSO, low water

solubility.[3][4]
Experimental

logP 6.012 Calculated[5]

Spectroscopic Data
The structural elucidation of Panduratin A has been confirmed through various spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: ¹H and ¹³C NMR Spectral Data of Panduratin A (in CDCl₃)
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Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

2', 6' 7.21 (m) 128.5

3', 5' 7.21 (m) 128.5

4' 7.10 (m) 126.2

1'' 4.66 (dd, J=4.6, 11.3 Hz) 48.9

2'' 2.63 (m) 50.1

3'' - 134.2

4'' 5.43 (br s) 122.1

5'' 2.03, 2.40 (m) 28.7

6'' 3.43 (m) 42.5

7'' 2.09, 2.28 (m) 26.9

8'' 4.87 (t-like) 124.5

9'' - 131.7

10'', 11'' 1.52 (s) 25.7, 17.6

12'' 1.78 (s) 21.5

1 - 195.8

2, 6 - 163.5

3, 5 5.87 (s) 91.3

4 - 165.2

OMe 3.74 (s) 55.4

Data compiled from published literature.[6]

Mass Spectrometry: The molecular ion peak [M]⁺ is observed at m/z 406.[6]

Biological Activities and Signaling Pathways
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Panduratin A exhibits a remarkable spectrum of biological activities, including anti-

inflammatory, anticancer, and metabolic regulatory effects. These activities are attributed to its

ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity
Panduratin A demonstrates potent anti-inflammatory effects by inhibiting the production of pro-

inflammatory mediators. A key mechanism is the inhibition of the NF-κB signaling pathway.

Click to download full resolution via product page

Panduratin A prevents the degradation of IκBα, thereby inhibiting the phosphorylation and

subsequent nuclear translocation of NF-κB.[7][8] This leads to a downstream reduction in the

expression of pro-inflammatory cytokines and chemokines.

Table 4: Anti-inflammatory Activity of Panduratin A

Target Cell Line IC₅₀

Nitric Oxide (NO) Production RAW 264.7 0.175 µM

Prostaglandin E₂ (PGE₂)

Production
RAW 264.7 0.0195 µM

Anticancer Activity
Panduratin A has demonstrated significant cytotoxic effects against various cancer cell lines.

Its anticancer mechanisms include the induction of apoptosis and cell cycle arrest.

Table 5: Anticancer Activity of Panduratin A
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Cell Line Cancer Type IC₅₀

A549 Non-small cell lung cancer 10.8 µM[5]

H1975
Non-small cell lung cancer

(EGFR mutant)
5.58 ± 0.15 µg/mL[9]

A549
Non-small cell lung cancer

(wild-type EGFR)
6.03 ± 0.21 µg/mL[9]

HUVEC
Human umbilical vein

endothelial cells
6.91 ± 0.85 µM[10]

Panduratin A has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK)

signaling pathway, which is often dysregulated in cancer. It significantly blunts the

phosphorylation of key kinases in this pathway.

Click to download full resolution via product page

By suppressing the phosphorylation of ERK, JNK, and p38, Panduratin A can inhibit cancer

cell proliferation and survival.[4][11]

Metabolic Regulation
Panduratin A plays a significant role in regulating cellular metabolism, primarily through the

activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated

receptor (PPAR) signaling pathways.

Panduratin A is an LKB1-dependent AMPK stimulator.[3] Activation of AMPK by Panduratin A
leads to the activation of PPARα/δ, which in turn regulates genes involved in fatty acid

oxidation and energy expenditure.
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This dual activation of AMPK and PPAR makes Panduratin A a promising candidate for the

management of metabolic disorders.[3]

Experimental Protocols
Extraction and Isolation of Panduratin A from
Boesenbergia rotunda

Click to download full resolution via product page

Methodology:

Extraction: Dried and powdered rhizomes of Boesenbergia rotunda are extracted with

methanol at room temperature. The solvent is then evaporated under reduced pressure to

obtain the crude extract.

Fractionation: The crude extract is suspended in water and partitioned successively with

solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate

compounds based on their polarity.

Chromatographic Purification: The fraction containing Panduratin A (typically the chloroform

or ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is

eluted with a gradient of n-hexane and ethyl acetate.

Isolation and Crystallization: Fractions containing Panduratin A, as identified by Thin Layer

Chromatography (TLC), are pooled, and the solvent is evaporated. The residue is then

recrystallized from a suitable solvent system (e.g., methanol/water) to yield pure Panduratin
A.

Anti-inflammatory Assay: Measurement of Nitric Oxide
(NO) Production
Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:
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Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and

incubate for 24 hours.

Treatment: Pre-treat the cells with various concentrations of Panduratin A for 1 hour.

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to

induce NO production.

Griess Assay: After incubation, collect the cell culture supernatant. Mix 100 µL of the

supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric

acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

Quantification: Measure the absorbance at 540 nm using a microplate reader. The

concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite

standard curve.

Anticancer Assay: MTT Cell Viability Assay
Cell Line: A549 human non-small cell lung cancer cell line.

Methodology:

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow

them to adhere overnight.

Treatment: Treat the cells with various concentrations of Panduratin A for 24, 48, or 72

hours.

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell viability is expressed as a percentage of the control (untreated cells).
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Conclusion
Panduratin A is a multifaceted natural compound with a well-defined chemical structure and a

broad range of promising pharmacological properties. Its ability to modulate key signaling

pathways, including NF-κB, MAPK, AMPK, and PPAR, underscores its potential as a

therapeutic agent for inflammatory diseases, cancer, and metabolic disorders. The detailed

methodologies and data presented in this guide provide a solid foundation for further research

and development of Panduratin A as a novel drug candidate. Continued investigation into its

mechanisms of action and preclinical and clinical studies are warranted to fully realize its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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